molecular formula C9H8ClNO2S B2893903 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1500723-73-8

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No. B2893903
CAS RN: 1500723-73-8
M. Wt: 229.68
InChI Key: QMLXSZLMLMLQQK-UHFFFAOYSA-N
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Description

“2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid” is a chemical compound with a molecular weight of 210.69 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs, which this compound is a part of, is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 210.69 .

Scientific Research Applications

Synthesis and Characterization

  • Coordination Polymers and Topologies : Research into lanthanide coordination polymers incorporating pyridine derivatives has led to the discovery of structures with unique rutile and rutile-related topologies. These findings contribute to the field of crystal engineering and material science, offering insights into the design of new materials with potential applications in catalysis and molecular recognition (C. Qin et al., 2005).

  • Esterification Process : A method for esterifying carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent highlights the compound's role in synthetic organic chemistry, improving yields and rates of ester formation (Seiji Takimoto et al., 1981).

  • Thiopyranopyridine Derivatives : The systematic study of thiopyranopyridines reveals the synthesis of various isomeric enol esters, contributing to the field of heterocyclic chemistry with potential implications in pharmaceutical synthesis and material science (K. Clarke et al., 1984).

Functionalization and Applications

  • Regioexhaustive Functionalization : Research on chloro(trifluoromethyl)pyridines demonstrates their use as model substrates for regioexhaustive functionalization, leading to carboxylic acids. This work contributes to organic synthesis, showing potential applications in drug development and agrochemicals (F. Cottet, M. Schlosser, 2004).

  • Extraction and Separation Processes : Studies on the extraction of pyridine-3-carboxylic acid using different diluents offer valuable information for the biochemical and pharmaceutical industries, where such compounds are pivotal (Sushil Kumar, B. V. Babu, 2009).

  • Photoluminescence Properties : The development of d(10) coordination polymers based on specific ligands incorporating triazole groups has shown improved catalytic activity and photoluminescence properties. This research is significant for the development of new materials for sensing, imaging, and light-emitting devices (Huarui Wang et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The potential of compounds with pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXSZLMLMLQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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